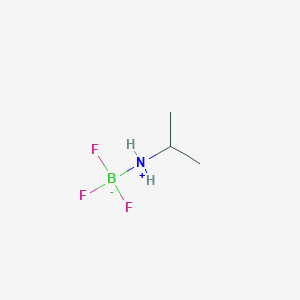
Quercetin 3-arabinoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quercetin 3-arabinoside: is a naturally occurring flavonoid glycoside, specifically a derivative of quercetin. It is found in various plants and exhibits significant biological activities, including antioxidant, anti-inflammatory, and antibacterial properties .
准备方法
Synthetic Routes and Reaction Conditions: : Quercetin 3-arabinoside can be synthesized through enzymatic glycosylation, where quercetin is glycosylated using arabinose as the sugar donor. This process typically involves the use of glycosyltransferases, which facilitate the transfer of the sugar moiety to the quercetin molecule .
Industrial Production Methods: : Industrial production of this compound often involves extraction from natural sources such as fruits and leaves. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
化学反应分析
Types of Reactions: : Quercetin 3-arabinoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted this compound compounds. These products often exhibit enhanced biological activities compared to the parent compound .
科学研究应用
Chemistry: : In chemistry, quercetin 3-arabinoside is used as a model compound for studying glycosylation reactions and the synthesis of flavonoid glycosides .
Biology: : In biological research, this compound is studied for its antioxidant and anti-inflammatory properties. It is used to investigate the mechanisms of oxidative stress and inflammation in various biological systems .
Medicine: : this compound has potential therapeutic applications in medicine. It is being explored for its role in preventing and treating chronic diseases such as cardiovascular diseases, diabetes, and cancer due to its antioxidant and anti-inflammatory effects .
Industry: : In the industry, this compound is used in the formulation of dietary supplements and functional foods. Its antioxidant properties make it a valuable ingredient in health-promoting products .
作用机制
Quercetin 3-arabinoside exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also inhibits the production of inflammatory cytokines and enzymes, thereby exerting anti-inflammatory effects . Additionally, it has been shown to inhibit the activity of certain enzymes involved in carbohydrate metabolism, contributing to its potential antidiabetic effects .
相似化合物的比较
Similar Compounds: : Similar compounds to quercetin 3-arabinoside include quercitrin (quercetin 3-rhamnoside), rutin (quercetin 3-rutinoside), hyperoside (quercetin 3-galactoside), and isoquercetin (quercetin 3-glucoside) .
Uniqueness: : this compound is unique due to its specific sugar moiety, arabinose, which contributes to its distinct biological activities. Compared to other quercetin glycosides, this compound exhibits stronger antioxidant and antibacterial activities .
Conclusion
This compound is a versatile flavonoid glycoside with significant biological activities and potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
5041-68-9 |
|---|---|
分子式 |
C20H18O11 |
分子量 |
434.3 g/mol |
IUPAC 名称 |
3-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2/t13-,15-,17+,20+/m0/s1 |
InChI 键 |
BDCDNTVZSILEOY-BQCJVYABSA-N |
手性 SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@@H]([C@H]([C@@H](O4)CO)O)O)O)O |
规范 SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O |
熔点 |
239 °C |
物理描述 |
Solid |
相关CAS编号 |
5041-68-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)
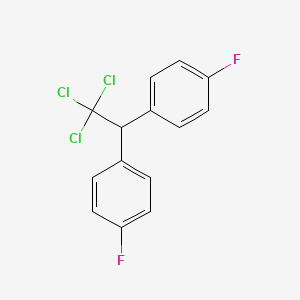
![(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)
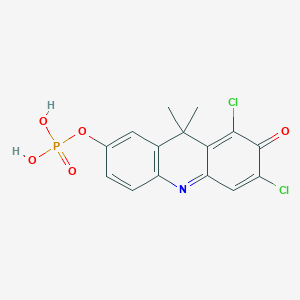
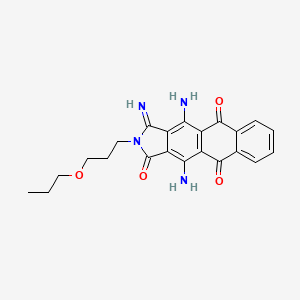

![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)
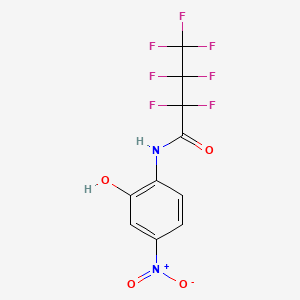
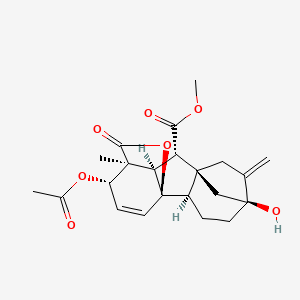

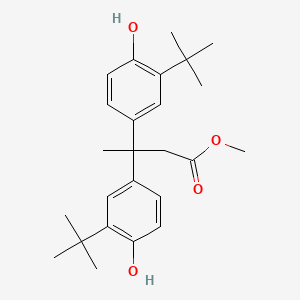
![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)
